6-Epidoxycycline
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Epidoxycycline include a density of 1.6±0.1 g/cm3, boiling point of 762.6±60.0 °C at 760 mmHg, vapour pressure of 0.0±2.7 mmHg at 25°C, enthalpy of vaporization of 116.5±3.0 kJ/mol, flash point of 415.0±32.9 °C, and index of refraction of 1.737 .Scientific Research Applications
Analysis of Impurities in Doxycycline
6-Epidoxycycline, along with other potential impurities like 4-epidoxycycline and metacycline, has been analyzed in the context of doxycycline, a semi-synthetic antibiotic. A study developed methods using capillary electrophoresis for analyzing these impurities in doxycycline, highlighting the importance of identifying and understanding the behavior of such compounds (Schepdael et al., 1995).
Effects on Mitochondrial Function
Tetracyclines like doxycycline have been shown to disturb mitochondrial function across various eukaryotic models. This disturbance is due to the impact of these antibiotics on mitochondrial translation, a result of the evolutionary relationship between mitochondria and proteobacteria (Moullan et al., 2015).
Impact on Cellular Metabolism and Proliferation
Doxycycline has been observed to alter the metabolism and proliferation of human cell lines. At commonly used concentrations, doxycycline was found to shift metabolism towards a more glycolytic phenotype and slow down proliferation, indicating potential off-target effects (Ahler et al., 2013).
Development of Analytical Methods
Another study focused on developing a simple HPLC method for the separation of doxycycline and its degradation products, including 6-epidoxycycline. This indicates the importance of accurate measurement and identification of such compounds in pharmaceutical analysis (Skúlason et al., 2003).
Antimicrobial Activity
The antimicrobial activities of different concentrations of doxycycline were compared against primary endodontic pathogens. The study indicates the effectiveness of doxycycline in microbial inhibition, which is relevant to understanding the broader applications of its derivatives like 6-epidoxycycline (Carson et al., 2005).
Potential Impact on Research Applications
Another study cautions against the extensive use of tetracyclines like doxycycline in biomedical research due to their impact on mitochondrial function and gene expression, suggesting that these effects could confound experimental results (Chatzispyrou et al., 2015).
4-Epidoxycycline as an Alternative
Research on 4-epidoxycycline, a related compound, showed its potential as an alternative to doxycycline for controlling gene expression in mice without the unwanted antibiotic side effect. This suggests a possible similar application for 6-epidoxycycline (Eger et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10-,14-,15+,17+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-IPJAVASBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316717 | |
Record name | 6-Epidoxycycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Epidoxycycline | |
CAS RN |
3219-99-6 | |
Record name | 6-Epidoxycycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Epidoxycycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-EPIDOXYCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3J80P304 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.